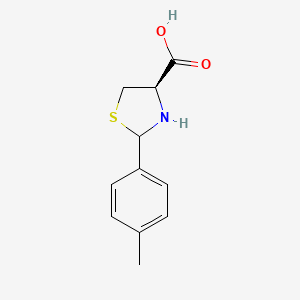

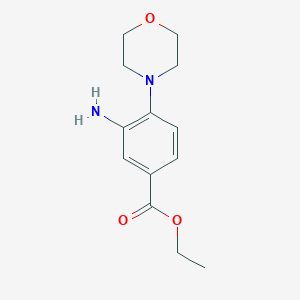

(4R)-2-(4-甲基苯基)-1,3-噻唑烷-4-羧酸

描述

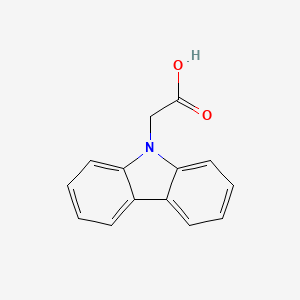

(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid is a derivative of thiazolidine-4-carboxylic acid, which is a cyclic sulfur amino acid and a condensation product of cysteine and formaldehyde. This compound is part of a class of molecules that have been studied for their potential as prodrugs of L-cysteine, with applications in hepatoprotection and as a physiologic sulfhydryl antioxidant .

Synthesis Analysis

The synthesis of thiazolidine derivatives typically involves the condensation of an amino acid, such as cysteine, with an aldehyde or ketone. In the case of (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid, the synthesis would likely involve the condensation of L-cysteine with a 4-methylbenzaldehyde derivative. The synthesis process can lead to racemic mixtures, which are then resolved to obtain the desired enantiomer . The synthesis of related compounds has been achieved through various methods, including 1,3-dipolar cycloaddition reactions using click chemistry approaches .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been refined using X-ray crystallography, which provides detailed information about the electron population within the molecule . The crystal structure of thiazolidine-4-carboxylic acid has shown that the low basicity of the compound compared to proline is due to resonance stabilization, which is facilitated by the sulfur atom's interaction with the thiazolidine ring .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo ring opening to liberate L-cysteine in vivo, which is a key feature of their potential as prodrugs. This nonenzymatic ring opening is followed by solvolysis. The rate of deuterium exchange with solvent D2O suggests that the thiazolidine ring of these compounds can open under physiological conditions . Additionally, the preparation of complexes with related structures has been described, indicating the potential for these compounds to form stable complexes with metals .

Physical and Chemical Properties Analysis

The solubility, stability, and dissociation constants of thiazolidine derivatives in aqueous solutions have been studied using potentiometric titration and HPLC methods. The solubility varies with the size of the molecule and the presence and position of polar groups. The stability of these compounds decreases in the order of carboxyl derivatives, followed by alkyl, aryl, and dialkyl derivatives. The dissociation constant of the imino nitrogen is significantly influenced by the character of aryl substituents10.

科学研究应用

溶解度和稳定性

使用电位滴定和 HPLC 方法研究了包括 (4R)-噻唑烷-4-羧酸在内的各种噻唑烷-4-羧酸衍生物的溶解度、稳定性和解离常数。这些研究表明,溶解度随分子大小、极性基团的位置和数量而变化,稳定性以受取代基性质影响的特定顺序下降。这些化合物的碱性盐更稳定,最多可保持 3 小时 (Butvin et al., 2000)。

环化反应

甲基 (4R)-3-(2-重氮-3-氧代丁酰)-1,1-二氧代-1λ6,3-噻唑烷-4-羧酸盐等噻唑烷衍生物在立体选择性环化反应中显示出潜力。这些反应对于合成具有高对映体纯度的复杂分子结构非常重要 (Betts et al., 1999)。

合成和表征

已经探索了各种噻唑烷-4-羧酸衍生物的合成和表征。例如,2-芳基-噻唑烷-4-羧酸的合成涉及亲核加成,并受取代基的类型和位置的影响,提供了对反应时间、产率和立体选择性的见解 (Jagtap et al., 2016)。

固相合成

已经开发了利用噻唑烷支架的固相合成,其中 2-取代噻唑烷-4-羧酸通过与醛反应获得。这种方法促进了各种取代噻唑烷的合成,为有机合成领域做出了贡献 (Patek et al., 1995)。

超分子聚集

已经研究了噻唑烷-4-羧酸衍生物的超分子聚集行为。这包括研究氢键官能团和溶剂分子对分子组装形成的影响,这对于在储气、生物传感和催化中的应用至关重要 (Jagtap et al., 2018)。

属性

IUPAC Name |

(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-7-2-4-8(5-3-7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)/t9-,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRWLFRKMUVNPG-RGURZIINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2NC(CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2N[C@@H](CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385057 | |

| Record name | (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

CAS RN |

198991-77-4 | |

| Record name | (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)

![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)